molecular formula C13H22ClNO3 B5423812 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol;hydrochloride

2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol;hydrochloride

Cat. No.: B5423812
M. Wt: 275.77 g/mol
InChI Key: MRGYBACRQULTDQ-UHFFFAOYSA-N
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Description

2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol;hydrochloride is a chemical compound with a complex structure that includes a dimethoxyphenyl group, a butanol backbone, and a methylamino substituent. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol;hydrochloride typically involves the reaction of 2,3-dimethoxybenzaldehyde with butan-1-amine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The dimethoxyphenyl group is known to interact with various enzymes and receptors, leading to changes in cellular processes. The methylamino group can also form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2,3-Dimethoxyphenyl)methylamino]ethanol
  • **2-[(2,3-Dimethoxyphenyl)methylamino]propan-1-ol
  • **2-[(2,3-Dimethoxyphenyl)methylamino]pentan-1-ol

Uniqueness

2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-[(2,3-dimethoxyphenyl)methylamino]butan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.ClH/c1-4-11(9-15)14-8-10-6-5-7-12(16-2)13(10)17-3;/h5-7,11,14-15H,4,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGYBACRQULTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=C(C(=CC=C1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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